4-Isotiazolmetilamina

Descripción general

Descripción

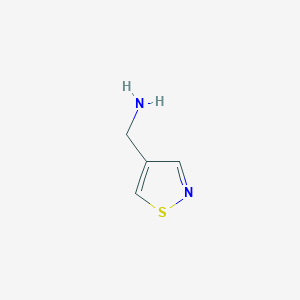

Isothiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, making it a member of the isothiazole family.

Aplicaciones Científicas De Investigación

Isothiazol-4-ylmethanamine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

This compound belongs to the isothiazole class of chemicals, which are known for their wide range of biological activities . Isothiazoles have been used in the design and synthesis of biologically active substances and ligands for metal complexes . .

Mode of Action

Isothiazoles, in general, are known for their selective transformations involving the isothiazole heterocycle These transformations can lead to a variety of biological effects, depending on the specific targets and the nature of the interaction

Biochemical Pathways

Isothiazoles have been associated with a wide range of selective transformations These transformations can potentially affect various biochemical pathways, depending on the specific targets and the nature of the interaction

Result of Action

Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals

Análisis Bioquímico

Biochemical Properties

4-Isothiazolemethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with thiol-containing compounds such as glutathione and cysteine, forming disulfide derivatives that can impair key cellular functions . These interactions highlight its potential as an inhibitor of life-sustaining enzymes, particularly those with thiols at their active sites .

Cellular Effects

The effects of 4-Isothiazolemethanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thiol-containing compounds can lead to cellular growth inhibition and eventual cell death . Additionally, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 4-Isothiazolemethanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This mechanism is crucial for its antimicrobial activity, as it disrupts essential cellular processes in microorganisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isothiazolemethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause cellular growth inhibition within minutes and cell death within hours

Dosage Effects in Animal Models

The effects of 4-Isothiazolemethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For example, high doses of the compound have been associated with significant cellular toxicity and adverse reactions . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

4-Isothiazolemethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with thiol-containing compounds, such as glutathione, plays a significant role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 4-Isothiazolemethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

4-Isothiazolemethanamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, its localization within the endoplasmic reticulum or mitochondria can significantly impact its biochemical properties and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isothiazol-4-ylmethanamine typically involves the reaction of isothiazole derivatives with amines under controlled conditions. One common method includes the use of isothiazole-4-carboxylic acid, which is converted to its corresponding acid chloride, followed by reaction with ammonia or primary amines to yield Isothiazol-4-ylmethanamine .

Industrial Production Methods: Industrial production of Isothiazol-4-ylmethanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic processes are also explored to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Isothiazol-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazole derivatives .

Comparación Con Compuestos Similares

Thiazole: A heterocyclic compound with a similar structure but different chemical properties.

Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, used in various pharmaceutical applications.

Comparison: Isothiazol-4-ylmethanamine is unique due to its specific sulfur-nitrogen ring structure, which imparts distinct chemical reactivity and biological activity. Compared to thiazole and imidazole, Isothiazol-4-ylmethanamine exhibits unique antimicrobial and anticancer properties, making it a valuable compound in both research and industrial applications .

Actividad Biológica

Isothiazol-4-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its potential applications in various fields, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : CHNS

- Molecular Weight : 114.17 g/mol

- CAS Number : 1083246-51-8

Isothiazol-4-ylmethanamine exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound primarily inhibits enzymes containing thiol groups at their active sites. This inhibition disrupts essential cellular processes, particularly in bacteria and fungi, leading to antimicrobial effects.

- Interaction with Thiols : It forms mixed disulfides with thiol-containing enzymes, which can lead to enzyme inhibition and subsequent cellular growth inhibition or cell death.

- Cell Signaling Pathways : The compound influences various cell signaling pathways and gene expression, affecting cellular metabolism and growth.

Biological Activities

Isothiazol-4-ylmethanamine has been shown to possess a wide range of biological activities:

- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various pathogens, making it a candidate for use in preservatives and disinfectants.

- Anticancer Potential : Recent studies indicate that isothiazole derivatives, including isothiazol-4-ylmethanamine, may enhance the efficacy of chemotherapeutic agents like cisplatin by acting as adjuvants. This synergistic effect allows for reduced dosages of chemotherapy drugs while maintaining therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of isothiazol-4-ylmethanamine against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

| Salmonella typhimurium | 8 |

Case Study 2: Synergistic Effects with Cisplatin

In vitro experiments demonstrated that isothiazol-4-ylmethanamine could significantly enhance the cytotoxic effects of cisplatin on glioma cells. The addition of isothiazole derivatives reduced the required dosage of cisplatin by up to tenfold while maintaining a substantial antiproliferative effect.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Cisplatin (100 µM) | 67 |

| Isothiazole (5 µg/mL) | 90 |

| Cisplatin + Isothiazole | 35 |

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Reactive Oxygen Species (ROS) : Isothiazol-4-ylmethanamine can induce oxidative stress in cells, contributing to its cytotoxic effects.

- Cell Cycle Regulation : It has been suggested that this compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division .

- Transport Mechanisms : The distribution and localization within cells are mediated by specific transporters that influence its bioavailability and efficacy.

Safety and Toxicology

While isothiazol-4-ylmethanamine shows promising biological activity, safety assessments are crucial. High doses have been associated with cytotoxic effects in animal models, necessitating careful dosage regulation in therapeutic applications.

Propiedades

IUPAC Name |

1,2-thiazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVFHXCHZSQFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.